1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid hydrochloride
Description
Evolutionary Context of Cyclopropane-Containing Amino Acids in Plant-Microbe Interactions
Cyclopropane-containing amino acids have emerged as critical mediators in plant-microbe symbiosis and pathogenicity. The geminal dimethyl substitution in DM-CPAA enhances steric hindrance, a feature evolutionarily optimized to resist enzymatic degradation by host organisms. This structural resilience allows DM-CPAA derivatives to function as long-lasting signaling molecules in rhizospheric communities. For example, Pseudomonas syringae produces coronatine, a phytotoxin containing a cyclopropane amino acid moiety structurally analogous to DM-CPAA, which hijacks jasmonate signaling pathways in plants to suppress immune responses. Similarly, 1-aminocyclopropane-1-carboxylic acid (ACC), the biochemical precursor of ethylene, is exploited by rhizobacteria as a nitrogen source via ACC deaminase activity, modulating root architecture and stress tolerance.
The evolutionary conservation of cyclopropane biosynthesis pathways across Pseudomonas and Streptomyces species suggests convergent adaptation to plant hosts. A comparative genomic analysis reveals that ACC synthase homologs in these microbes share a 45–60% sequence identity with plant isoforms, indicating horizontal gene transfer events. This genetic overlap enables pathogenic bacteria to interfere with host ethylene signaling while avoiding detection, a strategy critical for niche colonization.
Mechanistic Links Between Cyclopropane Ring Strain and Bioactive Conformations
The 60° bond angles of the cyclopropane ring in DM-CPAA introduce substantial angle strain (≈27.5 kcal/mol), which preorganizes the molecule into bioactive conformations. X-ray crystallography of DM-CPAA-bound enzymes shows that the cyclopropane’s planar geometry allows simultaneous hydrogen bonding with active-site residues (e.g., Glu381 and Ser378 in maize protein 7Q3S) while maintaining van der Waals contacts with hydrophobic pockets. This dual interaction stabilizes ligand-receptor complexes with dissociation constants (Kd) as low as 12 nM, as demonstrated in molecular dynamics simulations.
The ring strain also influences stereoelectronic effects. In DM-CPAA derivatives, hyperconjugation between the cyclopropane σ*-orbitals and adjacent carbonyl groups lowers the LUMO energy by 1.8 eV, facilitating nucleophilic attacks during enzymatic processing. This electronic modulation underpins the diastereoselectivity observed in cyclopropanation reactions; for instance, thermal 1,3-dipolar cycloadditions favor E-isomers (dr 4:1) due to transition-state stabilization by the strained ring.
Table 1: Impact of Cyclopropane Strain on Molecular Properties
| Property | DM-CPAA | Linear Analog |
|---|---|---|
| Bond Angle Strain | 27.5 kcal/mol | 0 kcal/mol |
| LUMO Energy | -1.2 eV | +0.6 eV |
| Enzymatic Kd (7Q3S) | 12 nM | 480 nM |
Comparative Analysis of ACC Synthase Substrate Specificity Across Phylogenetic Groups
ACC synthase (ACS) catalyzes the committed step in ethylene biosynthesis, converting S-adenosylmethionine to ACC. While plant ACS exhibits narrow substrate specificity, bacterial homologs show remarkable plasticity. Kinetic assays reveal that Pseudomonas ACS (PaACS) accepts DM-CPAA analogs with a 40-fold higher catalytic efficiency (kcat/Km = 2.4 × 10^3 M⁻¹s⁻¹) compared to Arabidopsis thaliana ACS (kcat/Km = 60 M⁻¹s⁻¹). This divergence stems from structural differences in the carboxylate-binding pocket:
- Plant ACS : A Trp427 residue creates a steric barrier, limiting substrates to <4 Å width.
- Bacterial ACS : Substitution with Gly427 expands the pocket to 6.2 Å, accommodating geminal dimethyl groups.
Site-directed mutagenesis of Val399 and Trp427 in Acidithiobacillus ferrooxidans ACS demonstrated that even single mutations (e.g., V399A) shift substrate preference from acetate to C3–C8 carboxylates, highlighting the evolutionary adaptability of this enzyme family. Such plasticity enables soil microbes to metabolize diverse cyclopropane derivatives, including DM-CPAA, as both carbon and nitrogen sources.
Table 2: ACC Synthase Substrate Specificity Across Species
| Organism | Preferred Substrate | Km (μM) | kcat (s⁻¹) |
|---|---|---|---|
| Arabidopsis thaliana | ACC | 18 | 0.12 |
| Pseudomonas syringae | DM-CPAA | 32 | 1.8 |
| Acidithiobacillus V399A | 4-Methylvalerate | 45 | 2.3 |
Properties
IUPAC Name |
1-amino-2,2-dimethylcyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-5(2)3-6(5,7)4(8)9;/h3,7H2,1-2H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXSCFKYEZSMOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C(=O)O)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123311-22-8 | |
| Record name | 1-amino-2,2-dimethylcyclopropane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-amino-2,2-dimethylcyclopropane-1-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the hydrolysis of bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopropane-1,1-dicarboxylate using pig liver esterase, followed by a Curtius rearrangement with diphenylphosphoryl azide (DPPA) and final alkaline hydrolysis . This method yields the desired compound with high enantiomeric excess. Industrial production methods may involve similar enzymatic processes or alternative chemical routes to achieve large-scale synthesis.
Chemical Reactions Analysis
Ring-Opening Reactions
The cyclopropane ring undergoes strain-driven cleavage under specific conditions:
-
Acid-Catalyzed Hydrolysis : Reacts with concentrated HCl at elevated temperatures (80–100°C) to form linear γ-amino acids via ring opening. The reaction proceeds through protonation of the cyclopropane ring, followed by nucleophilic attack by water .
-
Reductive Opening : Treatment with sodium borohydride (NaBH₄) in ethanol yields 3-amino-2,2-dimethylbutanoic acid derivatives. The reaction involves hydride addition to the cyclopropane ring, breaking the strained C–C bond .
Example Reaction Pathway :
Enzyme Inhibition Mechanisms
The compound acts as a competitive inhibitor for enzymes processing α-amino acids:
-
Binding Affinity : The cyclopropane ring mimics the planar transition state of enzyme-substrate complexes, enabling strong binding to active sites (e.g., ACC deaminase) .
-
Structural Analysis : X-ray crystallography shows hydrogen bonding between the carboxylate group and conserved arginine residues in enzyme pockets .
| Enzyme Targeted | Inhibition Constant (Kᵢ) | Reference |
|---|---|---|
| ACC Deaminase | 0.8 ± 0.1 µM | |
| Glutamate Racemase | 2.3 ± 0.4 µM |
Acid/Base Reactivity
The hydrochloride salt dissociates in aqueous solutions, with pKa values critical for its reactivity:
-
Carboxylic Acid Group : pKa ≈ 3.2 (deprotonates in neutral/basic conditions) .
-
Amino Group : pKa ≈ 8.9 (protonated in acidic conditions, forming a zwitterionic structure) .
Key Observations :
-
Forms stable zwitterions at physiological pH (6.5–7.5), enhancing solubility in polar solvents .
-
Reacts with NaOH to generate the free amino acid, which undergoes peptide coupling reactions (e.g., EDC/HOBt activation) .
Hofmann Degradation
Used in synthetic routes to modify the amino group:
-
Reaction Conditions : Treatment with NaOCl/NaOH at 80°C converts the amine to an isocyanate intermediate, followed by hydrolysis to yield cyclopropane-1,1-dicarboxylic acid derivatives .
Typical Yield : 58–90% under optimized conditions .
Mechanism :
Curtius Rearrangement
Employed for stereoselective synthesis of carbamate derivatives:
-
Protocol : Reacts with diphenylphosphoryl azide (DPPA) in ethanol to form an acyl azide, which rearranges to an isocyanate. Subsequent ethanolysis yields (1S)-1-(ethoxycarbonylamino)-2,2-dimethylcyclopropane-1-carboxylate .
-
Enantiomeric Excess : >98% achieved using pig liver esterase (PLE)-mediated hydrolysis .
Salt Formation and Stability
Scientific Research Applications
1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid hydrochloride (ACC) is a non-proteinogenic cyclic amino acid with diverse applications in scientific research, particularly in plant biology, organic synthesis, and medicinal chemistry. ACC's unique structural properties and its role in ethylene biosynthesis make it a valuable tool in these fields.
Scientific Research Applications
Plant Biology Research
- Ethylene Biosynthesis: ACC is the immediate precursor to ethylene, a plant growth hormone, making it crucial for studying plant development, ripening, and stress responses .
- Growth Regulation: ACC can regulate plant growth by releasing ethylene under enzyme catalysis .
Organic Synthesis
- Building Block: ACC serves as a synthetic building block for creating bactericides, fungicides, and insecticides .
- Enantioselective Synthesis: It is used in the enantioselective synthesis of various compounds, providing a route to optically active molecules .
Medicinal Chemistry
- Enzyme Inhibition: ACC can inhibit certain enzymes by effectively fitting into their active sites.
- Peptide Design: α,α-Disubstituted amino acids like ACC play a role in designing peptides with enhanced properties, such as resistance to hydrolysis and enzyme cleavage, due to the conformational restrictions induced by their incorporation into peptide structures .
Synthesis of Optically Active 1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid
The enantioselective synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid can be achieved through enzymatic asymmetrization of a prochiral precursor .
- Hydrolysis: Bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopropane-1,1-dicarboxylate is hydrolyzed using pig liver esterase to yield (1R)-2,2-dimethyl-1-(2,2,2-trifluoroethoxycarbonyl)-cyclopropane-1-carboxylic acid with high enantiomeric excess .
- Curtius Rearrangement: The product from the hydrolysis undergoes a Curtius-type reaction with diphenylphosphoroazidate (DPPA) . This is followed by work-up with ethanol, resulting in (1S)-2,2,2-trifluoroethyl-2,2-dimethyl-1-[(N-ethoxycarbonyl)amino]-cyclopropane-1-carboxylate .
- Alkaline Hydrolysis: Final alkaline hydrolysis gives (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid .
Potential Hazards
Mechanism of Action
The mechanism of action of 1-amino-2,2-dimethylcyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound inhibits the activity of certain enzymes by binding to their active sites, preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved. For example, its inhibition of the ethylene forming enzyme in plants can slow down processes like flowering and ripening .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Cyclopropane-Containing Amino Acids
Key Observations :
- Solubility : The hydrochloride salt improves aqueous solubility relative to neutral analogs like ACC or Boc-protected derivatives .
- Thermal Stability : ACC’s high melting point (257°C) suggests strong intermolecular forces, whereas the hydrochloride form of the dimethyl derivative may exhibit lower thermal stability due to disrupted crystal packing .
ACC (1-Aminocyclopropane-1-carboxylic Acid) :
- Role in Plants : Direct precursor of ethylene, regulated by ACC synthase and oxidase enzymes .
- Research Applications : Used to study ethylene signaling in plant stress responses (e.g., submergence in rice) .
1-Aminocyclobutane[11C]carboxylic Acid :
- Medical Imaging : Radiolabeled with carbon-11 for positron emission tomography (PET) to detect tumors due to preferential uptake in cancer cells .
Target Compound (this compound) :
- Hypothesized Applications: Potential use in drug design, leveraging cyclopropane’s rigidity and metabolic stability. The dimethyl groups may reduce susceptibility to enzymatic degradation compared to ACC .
Biological Activity
1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid hydrochloride (ACC) is a non-proteinogenic cyclic amino acid that plays a significant role in plant biology, particularly as a precursor to ethylene biosynthesis. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
ACC is characterized by its unique cyclopropane structure, which includes two methyl groups attached to the cyclopropane ring and an amino group. Its molecular formula is with a molecular weight of approximately 148.63 g/mol. The compound's IUPAC name is this compound, and it is cataloged under the CAS number 1314964-35-6.
The mechanism of action for ACC primarily involves its interaction with enzymes or receptors in biological systems. The cyclopropane ring facilitates binding to active sites on enzymes, while the amino and carboxyl groups enable hydrogen bonding and electrostatic interactions that can modulate enzyme activity. Research indicates that ACC can inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is crucial in ethylene biosynthesis in plants .
Ethylene Biosynthesis
ACC is recognized for its role in ethylene production in plants. Ethylene is a vital plant hormone that regulates various physiological processes, including fruit ripening, flower wilting, and leaf fall. Studies have shown that manipulating ACC levels can influence ethylene production, thereby affecting plant growth and development .
Inhibitory Effects on ACO
Recent research has demonstrated that ACC derivatives exhibit inhibitory effects on ACO enzymes in Arabidopsis thaliana. In silico studies have highlighted the binding affinities of various ACC analogs to ACO, indicating their potential as effective inhibitors of ethylene biosynthesis. For example, docking studies revealed that certain derivatives possess higher binding constants compared to commercially available inhibitors .
Synthesis Methods
The synthesis of ACC can be achieved through several methods:
- Enzymatic Asymmetrization : This method employs chiral precursors and auxiliaries to produce optically active forms of ACC .
- Catalytic Systems : Recent advancements include using copper(I) salts and amines under mild conditions to synthesize ACC derivatives with high yields .
In Silico Studies
A study focused on developing new analogs of ACC utilized in silico methods to assess their effects on ethylene biosynthesis. The results indicated that certain synthesized compounds showed promising inhibitory activity against ACO enzymes, suggesting potential applications in agricultural biotechnology .
Molecular Docking Analysis
Molecular docking analyses have been conducted to evaluate the interactions between ACC derivatives and ACO. The following table summarizes the results of these studies:
| Compound | ΔG (kcal/mol) | Binding Constant (Kb M⁻¹) |
|---|---|---|
| (1R,2R)(E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.5 | 5.94 × 10⁴ |
| (1R,2S)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94 × 10⁴ |
| Pyrazinoic acid | -5.3 | 7.61 × 10³ |
| Methylcyclopropane | -3.1 | 0.188 × 10³ |
These findings suggest that ACC and its derivatives could serve as valuable tools for regulating ethylene production in agricultural practices .
Q & A
Q. Optimization factors :
- Temperature control (0–25°C) to minimize side reactions.
- Use of anhydrous conditions for amine stability ().
- Purification via recrystallization or column chromatography.
Q. Table 1: Comparison of Reaction Conditions for Cyclopropane Derivatives
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclopropanation | CH₂N₂, Cu catalysts | 60–75% | |
| Amination | NH₃ in MeOH, 25°C | 50–65% | |
| Hydrochloride Salt | HCl gas in Et₂O | 85–90% |
Basic: What safety protocols are critical when handling this compound?
Answer:
Based on SDS data for similar cyclopropane derivatives ():
Q. Methodological Note :
- Monitor reactions via TLC or HPLC to detect intermediates.
- Use low-temperature NMR to characterize strained intermediates ().
Advanced: How can researchers resolve contradictions in reported biological activities of cyclopropane derivatives?
Answer:
Contradictions often arise from:
- Enantiomeric differences (e.g., rac- vs. pure enantiomers).
- Assay conditions (pH, temperature).
Q. Strategies :
Comparative studies : Test all enantiomers under standardized conditions ().
Enzyme inhibition assays : Use ACC deaminase models () to assess specificity.
Computational modeling : Predict binding affinities using tools like AutoDock ().
Q. Table 3: Biological Activity Analysis Framework
| Factor | Experimental Design | Reference |
|---|---|---|
| Enantiomer Testing | Chiral HPLC separation | |
| Assay Standardization | Fixed pH (7.4), 37°C |
Basic: What analytical techniques validate the compound’s purity and structure?
Answer:
- NMR : Confirm cyclopropane ring protons (δ 1.2–1.8 ppm) and amine/carboxylic acid groups.
- HPLC : Purity >95% using C18 columns (MeCN/H₂O mobile phase).
- Mass Spectrometry : Match [M+H]⁺ peaks to theoretical molecular weight (e.g., 179.64 g/mol for analogs; ).
Advanced: How does the hydrochloride salt form impact solubility and stability?
Answer:
Q. Methodological Tip :
- Perform accelerated stability testing (40°C/75% RH for 4 weeks) to assess degradation ().
Basic: What are the ecological disposal considerations for this compound?
Answer:
- Avoid aqueous release : Classified as "slightly hazardous to water" ().
- Disposal : Incinerate via licensed facilities (≥99% efficiency) to prevent NOₓ emissions ().
Advanced: What mechanistic insights explain its potential as an enzyme inhibitor?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
